molecular formula C23H29N3O4S B4624961 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine

4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine

Cat. No. B4624961
M. Wt: 443.6 g/mol
InChI Key: GZSKILMQKNVLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine, also known as PMSF, is a widely used serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of serine proteases, which are enzymes that play a key role in many biological processes.

Mechanism of Action

4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine acts as an irreversible inhibitor of serine proteases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, effectively inhibiting its activity.
Biochemical and Physiological Effects:
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of serine proteases, 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine has been shown to inhibit the activity of other enzymes, such as lipases and esterases. 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine has also been shown to have anti-inflammatory effects and to inhibit platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other enzymes or biological processes. However, 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine has some limitations, including its irreversibility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine. One area of research is the development of more specific and potent inhibitors of serine proteases. Another area of research is the investigation of the role of serine proteases in various biological processes, such as inflammation and cancer. Additionally, the potential use of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine as a therapeutic agent for diseases such as cancer and Alzheimer's disease is an area of active research.

Scientific Research Applications

4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin. 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine is also used to inhibit the activity of other enzymes, such as lipases and esterases. 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine is used in a variety of research fields, including biochemistry, molecular biology, and cell biology.

properties

IUPAC Name

3-(4-morpholin-4-ylsulfonylphenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c27-23(25-14-12-24(13-15-25)21-4-2-1-3-5-21)11-8-20-6-9-22(10-7-20)31(28,29)26-16-18-30-19-17-26/h1-7,9-10H,8,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSKILMQKNVLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Morpholin-4-ylsulfonyl)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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